5-Cyano-6-methylpyridine-2-carboxylic acid chemical properties
5-Cyano-6-methylpyridine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Cyano-6-methylpyridine-2-carboxylic Acid
Abstract: 5-Cyano-6-methylpyridine-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique architecture, featuring a pyridine core substituted with a carboxylic acid, a cyano group, and a methyl group, offers a versatile platform for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications, making it a highly valuable building block for creating diverse chemical libraries and novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, drawing upon predictive data and experimental findings from closely related structural analogs due to the limited direct literature on this specific molecule. We present a scientifically grounded discussion of its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and an exploration of its derivatization potential.
Chemical Identity and Molecular Structure
5-Cyano-6-methylpyridine-2-carboxylic acid, also known as 5-cyano-6-methylpicolinic acid, is a derivative of pyridine. The presence of electron-withdrawing cyano and carboxylic acid groups, alongside an electron-donating methyl group, creates a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical properties.
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IUPAC Name: 5-Cyano-6-methylpyridine-2-carboxylic acid
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Molecular Formula: C₈H₆N₂O₂
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Molecular Weight: 162.15 g/mol
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PubChem CID: 25312628[1]
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InChIKey: VOHKZRJTZQWLDH-UHFFFAOYSA-N[1]
Caption: Molecular structure of 5-Cyano-6-methylpyridine-2-carboxylic acid.
Physicochemical Properties
| Property | 5-Cyano-6-methylpyridine-2-carboxylic acid (Predicted) | 6-Methylpyridine-2-carboxylic acid (Experimental) | 6-Cyano-2-pyridinecarboxylic acid (Experimental) |
| CAS Number | N/A | 934-60-1[2] | 209534-19-8 |
| Molecular Weight | 162.15 g/mol [1] | 137.14 g/mol [2][3] | 148.12 g/mol [4] |
| Appearance | White to off-white solid | White to Almost white powder to crystal[2] | Solid[4] |
| Melting Point | N/A | 127.0 to 132.0 °C[2] | N/A |
| XLogP | 0.8[1] | 1.1[3] | N/A |
| Solubility | N/A | Soluble in water and methanol[2] | N/A |
The introduction of an electron-withdrawing cyano group in the 5-position is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to 6-methylpyridine-2-carboxylic acid. It would also likely increase the melting point due to stronger intermolecular dipole-dipole interactions.
Spectroscopic Profile (Predicted)
A definitive spectroscopic analysis requires experimental data. However, based on the functional groups present, the following spectral characteristics can be predicted:
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¹H NMR:
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Pyridine Protons (2H): Two doublets would be expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at the C3 and C4 positions. The coupling constant between them would be indicative of their meta relationship.
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Methyl Protons (3H): A singlet would appear in the upfield region (~2.5-2.8 ppm).
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Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
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¹³C NMR:
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Carbonyl Carbon: Signal expected around 165-175 ppm.
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Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-160 ppm). The carbons attached to the cyano (C5) and carboxylic acid (C2) groups would be significantly deshielded.
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Cyano Carbon: A characteristic signal around 115-120 ppm.
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Methyl Carbon: A signal in the aliphatic region (~20-25 ppm).
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C≡N Stretch (Cyano): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.
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C=C and C=N Stretches (Pyridine Ring): Multiple peaks in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Molecular Ion (M+): An intense peak at m/z = 162.
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Key Fragments: Expect fragmentation corresponding to the loss of •OH (m/z = 145) and •COOH (m/z = 117).
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Proposed Synthesis and Purification
No direct, optimized synthesis for 5-Cyano-6-methylpyridine-2-carboxylic acid is published. However, a plausible and robust synthetic route can be designed based on established transformations in pyridine chemistry. A logical approach involves the hydrolysis of a corresponding nitrile ester, which can be synthesized from commercially available precursors.
Caption: Plausible synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis via Hydrolysis
This protocol outlines the final step of a potential synthesis: the hydrolysis of a precursor, methyl 5-cyano-6-methylpyridine-2-carboxylate. This method is adapted from standard procedures for ester hydrolysis on heterocyclic systems[2].
Objective: To synthesize 5-Cyano-6-methylpyridine-2-carboxylic acid by hydrolyzing its corresponding methyl ester.
Materials:
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Methyl 5-cyano-6-methylpyridine-2-carboxylate (1.0 eq)
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Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
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Deionized water
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Tetrahydrofuran (THF)
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Hydrochloric acid (2M HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-cyano-6-methylpyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water.
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Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
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Reaction: Heat the mixture to 60 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Causality Note: Using a mixture of THF and water ensures the solubility of both the organic ester and the inorganic base. LiOH is a strong nucleophile for ester saponification, and gentle heating accelerates the reaction without promoting side reactions like decarboxylation.
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Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water and wash once with ethyl acetate to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 2M HCl. A white precipitate should form.
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Trustworthiness Check: The formation of a precipitate upon acidification is a key indicator of successful conversion to the less water-soluble carboxylic acid.
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Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 5-Cyano-6-methylpyridine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield a white crystalline solid.
Chemical Reactivity and Derivatization
The molecule's three functional groups offer distinct sites for chemical modification, allowing for a wide range of derivatization strategies.
Caption: Key reaction pathways for derivatization.
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Carboxylic Acid Group: This is the most reactive site for standard transformations.
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Esterification: Can be readily converted to esters using an alcohol under acidic conditions (e.g., Fischer esterification).
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Amidation: Forms amides via activation with coupling reagents (e.g., HATU, EDC) followed by reaction with a primary or secondary amine. This is a cornerstone of medicinal chemistry for building diversity.
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Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
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Cyano Group: The nitrile is a versatile functional group handle.
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Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or partially hydrolyzed to a primary amide under more controlled conditions.
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Reduction: Can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., H₂, Raney Ni)[5].
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Pyridine Ring and Methyl Group:
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N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can facilitate further functionalization.
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Methyl Group Functionalization: The methyl group can potentially be oxidized or halogenated, although this may require specific conditions to avoid reacting with other parts of the molecule.
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Applications in Research and Development
While specific applications of this exact molecule are not documented, its structure is emblematic of scaffolds highly sought after in drug discovery. Pyridine carboxylic acid isomers are foundational to a vast number of drugs used to treat conditions ranging from tuberculosis to cancer and diabetes[6].
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Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and multiple points for diversification make it an ideal fragment for screening against biological targets.
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Scaffold for Bioactive Molecules: The pyridine core is a well-established "privileged scaffold" in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups. The carboxylic acid provides a strong interaction point (salt bridge, H-bond) with protein active sites.
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Coordination Chemistry: As a derivative of picolinic acid, it can act as a bidentate ligand for coordinating with metal ions, opening applications in catalysis and the development of metal-based therapeutics[7].
Safety and Handling
No specific safety data exists for 5-Cyano-6-methylpyridine-2-carboxylic acid. Therefore, a conservative approach to handling is required, based on data from its structural components and analogs.
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Hazard Identification (Inferred):
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Based on 6-Methylpyridine-2-carboxylic acid, the compound should be considered an irritant. It is likely to cause skin irritation (H315) and serious eye irritation (H319)[8]. It may also cause respiratory irritation (H335)[8].
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Compounds containing a cyano group should always be handled with care due to the potential for toxicity.
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Recommended Handling Procedures:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes[9].
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Wash hands thoroughly after handling.
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Storage:
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Store in a cool, dry, well-ventilated area in a tightly sealed container.
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Conclusion
5-Cyano-6-methylpyridine-2-carboxylic acid represents a chemical scaffold with high potential for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity. While direct experimental data remains scarce, this guide has synthesized a comprehensive technical overview by integrating predictive methods with established chemical principles and data from closely related analogs. The proposed synthetic strategies and analysis of its reactivity profile provide a solid foundation for researchers and drug development professionals looking to exploit the unique chemical properties of this versatile building block.
References
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2022). Morpholin-4-ium amide. IUCrData, 7(11), x221033. Available at: [Link]
-
Avcı, D., Tirit, A., Gümüştay, A., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Molecular Structure, 1208, 127885. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid. Retrieved January 24, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150847. Retrieved January 24, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24989044. Retrieved January 24, 2026, from [Link].
-
Patil, S. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. Available at: [Link]
-
Global Info Research. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Retrieved January 24, 2026, from [Link].
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 24, 2026, from [Link].
-
PubChemLite. (n.d.). 5-cyano-6-methylpyridine-2-carboxylic acid. Retrieved January 24, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4413845. Retrieved January 24, 2026, from [Link].
-
El-Faham, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3326. Available at: [Link].
-
Feely, W. E., Evanega, G., & Beavers, E. M. (1962). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, 42, 30. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16736274. Retrieved January 24, 2026, from [Link].
-
Al-Hourani, B. J. (2012). Synthesis of Some Aminopicolinic Acids. UMSL ScholarWorks. Available at: [Link].
-
Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(17), 6232–6235. Available at: [Link].
-
Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. Available at: [Link].
-
Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Available at: [Link].
-
Smaill, J. B., et al. (1993). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(15), 2534-2541. Available at: [Link].
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
Maaroof, H. M. A., et al. (2022). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Molecules, 27(21), 7284. Available at: [Link].
-
Frolov, K. A., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(16), 9244-9265. Available at: [Link].
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. jocpr.com [jocpr.com]
- 3. CID 150847 | C7H5N5O2 | CID 150847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rqkpaubbmnabon-uhfffaoysa- | C11H7BrO2 | CID 21576142 - PubChem [pubchem.ncbi.nlm.nih.gov]
